molecular formula C18H11BrCl2N2OS B4741877 5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B4741877
M. Wt: 454.2 g/mol
InChI Key: OFPVETQWTHGGGQ-UHFFFAOYSA-N
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Description

5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with bromine and a carbamothioyl group attached to a dichlorophenyl moiety. The compound’s distinct chemical properties make it a valuable subject of study in medicinal chemistry, material science, and industrial applications.

Preparation Methods

The synthesis of 5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The naphthalene ring is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Carbamothioylation: The brominated naphthalene is then reacted with a thiourea derivative to introduce the carbamothioyl group.

    Coupling Reaction: The final step involves coupling the intermediate product with 2,4-dichlorophenyl isocyanate under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide include:

The uniqueness of this compound lies in its specific structural features and its potent activity against multiple strains of Mycobacterium tuberculosis, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrCl2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-16-8-7-10(20)9-15(16)21/h1-9H,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVETQWTHGGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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